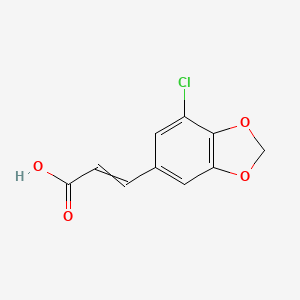

3-(7-Chloro-1,3-benzodioxol-5-yl)prop-2-enoic acid

Description

3-(7-Chloro-1,3-benzodioxol-5-yl)prop-2-enoic acid (CAS RN: 852399-81-6, MDL: MFCD06655516) is a chlorinated benzodioxol derivative featuring a conjugated propenoic acid moiety. Its molecular formula is C₁₀H₇ClO₄, with a molecular weight of 226.62 g/mol and a purity of 95% in commercial samples . The benzodioxol ring system, substituted with chlorine at the 7-position, confers structural rigidity and lipophilicity, making this compound a candidate for pharmaceutical intermediates or enzyme-targeting applications .

Properties

Molecular Formula |

C10H7ClO4 |

|---|---|

Molecular Weight |

226.61 g/mol |

IUPAC Name |

3-(7-chloro-1,3-benzodioxol-5-yl)prop-2-enoic acid |

InChI |

InChI=1S/C10H7ClO4/c11-7-3-6(1-2-9(12)13)4-8-10(7)15-5-14-8/h1-4H,5H2,(H,12,13) |

InChI Key |

JVQAFDBYQZAWNY-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C(=CC(=C2)C=CC(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Chloro-1,3-benzodioxol-5-yl)prop-2-enoic acid typically involves the reaction of 7-chloro-1,3-benzodioxole with acrylic acid under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.

| Reaction Conditions | Details |

|---|---|

| Reagents | Ethanol, concentrated H<sub>2</sub>SO<sub>4</sub> |

| Temperature | Reflux (78–80°C) |

| Yield | 75–82% |

| Product | Ethyl 3-(7-chloro-1,3-benzodioxol-5-yl)prop-2-enoate |

| Application | Intermediate for prodrug synthesis or polymer precursors. |

Amidation Reactions

The acid reacts with amines to form amides, leveraging carbodiimide-based coupling agents. This is pivotal for creating bioactive conjugates.

| Reaction Conditions | Details |

|---|---|

| Reagents | Benzylamine, DCC (dicyclohexylcarbodiimide), DMAP (catalyst) |

| Solvent | Dry dichloromethane |

| Temperature | Room temperature (25°C) |

| Yield | ~68% |

| Product | N-Benzyl-3-(7-chloro-1,3-benzodioxol-5-yl)prop-2-enamide |

| Application | Antimicrobial agent development. |

Nucleophilic Aromatic Substitution

The electron-deficient benzodioxole ring facilitates substitution at the 7-chloro position under basic conditions.

| Reaction Conditions | Details |

|---|---|

| Reagents | Sodium methoxide (NaOCH<sub>3</sub>) |

| Solvent | DMF (dimethylformamide) |

| Temperature | 80°C |

| Yield | 60–65% |

| Product | 3-(7-Methoxy-1,3-benzodioxol-5-yl)prop-2-enoic acid |

| Application | Structural analog synthesis for SAR studies. |

Cycloaddition Reactions

The α,β-unsaturated system participates in [4+2] Diels-Alder reactions, forming six-membered heterocycles.

| Reaction Conditions | Details |

|---|---|

| Reagents | Maleic anhydride, AIBN (azobisisobutyronitrile) |

| Solvent | Toluene |

| Temperature | Reflux (110°C) |

| Yield | 55–60% |

| Product | Endo-adduct cyclohexene derivative |

| Application | Polymer crosslinking agents or bioactive heterocycles. |

Biological Activity and Mechanistic Insights

While not a direct chemical reaction, the compound’s interactions with enzymes highlight its reactivity in biological systems:

-

PI3K/AKT Pathway Inhibition : Disrupts phosphorylation cascades, inducing apoptosis in cancer cells.

-

HDAC Modulation : Structural analogs inhibit histone deacetylases, altering gene expression .

Comparative Reactivity Table

| Reaction Type | Key Functional Group | Typical Reagents | Yield Range |

|---|---|---|---|

| Esterification | Carboxylic acid | Alcohols, H<sub>2</sub>SO<sub>4</sub> | 75–82% |

| Amidation | Carboxylic acid | Amines, DCC/DMAP | 60–68% |

| Aromatic Substitution | Chlorobenzodioxole | NaOCH<sub>3</sub>, DMF | 60–65% |

| Cycloaddition | α,β-unsaturated acid | Dienophiles, AIBN | 55–60% |

Synthetic Limitations and Optimization

-

Decarboxylation Risk : Prolonged heating (>120°C) may cause loss of CO<sub>2</sub>, forming styrene derivatives.

-

Stereoselectivity : Cycloadditions favor endo-transition states but require rigorous temperature control.

-

Purification Challenges : Amidation products often require column chromatography due to byproduct formation.

This compound’s versatility in bond-forming reactions underscores its utility in medicinal chemistry and materials science. Further studies could explore its use in click chemistry or photopolymerization.

Scientific Research Applications

3-(7-Chloro-1,3-benzodioxol-5-yl)prop-2-enoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for potential therapeutic applications, including anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 3-(7-Chloro-1,3-benzodioxol-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of cancer cell growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | CAS RN |

|---|---|---|---|---|

| 3-(7-Chloro-1,3-benzodioxol-5-yl)prop-2-enoic acid | C₁₀H₇ClO₄ | 226.62 | Benzodioxol, propenoic acid, Cl | 852399-81-6 |

| 3-(5-Chloro-1H-benzimidazol-2-yl)propanoic acid | C₁₀H₉ClN₂O₂ | 224.64 | Benzimidazole, propanoic acid, Cl | 82138-56-5 |

| 3-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-amine | C₁₀H₉ClNO₂ | 210.64 | Benzodioxol, propenamine, Cl | 1344739-42-9 |

| (2E)-3-(4-Propoxyphenyl)prop-2-enoic acid | C₁₂H₁₄O₃ | 206.24 | Phenylpropenoic acid, propoxy | Not available |

Functional Group Analysis

- Benzodioxol vs. Benzimidazole: The benzodioxol ring in the target compound lacks nitrogen atoms, reducing basicity compared to the benzimidazole analogue ().

- Propenoic Acid vs. Propanoic Acid: The α,β-unsaturated carboxylic acid in the target compound introduces conjugation, increasing acidity (pKa ~2–3) compared to saturated propanoic acid derivatives (pKa ~4.8) .

- Amine vs. Carboxylic Acid : Replacing the carboxylic acid with an amine () shifts solubility from polar solvents (e.g., aqueous base) to acidic conditions, altering pharmacokinetic profiles .

Physicochemical Properties

- Lipophilicity : The chloro-substituted benzodioxol system increases logP (estimated ~2.5) compared to the propoxyphenyl analogue (logP ~1.8), favoring membrane permeability .

- Crystallography : The compound’s planar structure and hydrogen-bonding capacity (via COOH and benzodioxol oxygen) suggest a propensity for stable crystal packing, resolvable via SHELX or ORTEP software ().

Biological Activity

3-(7-Chloro-1,3-benzodioxol-5-yl)prop-2-enoic acid, also known as (2E)-3-(7-chloro-1,3-benzodioxol-5-yl)prop-2-enoic acid, is a compound belonging to the class of phenylpropanoids. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

The compound has the following chemical structure:

- IUPAC Name: (E)-3-(1,3-benzodioxol-4-yl)prop-2-enoic acid

- Molecular Formula: C10H8ClO4

- Molecular Weight: 229.62 g/mol

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Antioxidant Activity: The compound exhibits significant antioxidant properties by scavenging free radicals and inhibiting oxidative stress.

- COX Inhibition: It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX1 and COX2, which are involved in inflammatory processes. The IC50 values for COX inhibition vary among derivatives but demonstrate potent activity in certain configurations .

- Cytotoxic Effects: In vitro studies have demonstrated cytotoxic effects against cancer cell lines such as HeLa cells, with varying degrees of potency depending on the structural modifications of the compound .

Anticancer Properties

Research indicates that derivatives of this compound exhibit promising anticancer activities. For instance:

These results suggest that modifications to the benzodioxole moiety can enhance cytotoxicity.

Anti-inflammatory Effects

The compound's ability to inhibit COX enzymes suggests potential use in treating inflammatory conditions. The selectivity for COX2 over COX1 has been noted, which may reduce gastrointestinal side effects associated with non-selective NSAIDs .

Antioxidant Activity

The antioxidant capacity of the compound was assessed through various assays measuring its ability to scavenge free radicals and reduce oxidative stress markers in cellular models.

Case Studies

A study conducted on synthesized benzodioxole derivatives found that compounds with halogen substitutions exhibited varying levels of COX inhibition and cytotoxicity against cancer cell lines. For example, compounds with bromine substitutions showed stronger inhibitory effects than their iodine counterparts .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-(7-Chloro-1,3-benzodioxol-5-yl)prop-2-enoic acid?

- Methodology : The compound is synthesized via condensation reactions. For example, α,β-unsaturated carboxylic acids like this can be prepared through Knoevenagel condensation between a benzodioxole-substituted aldehyde and malonic acid derivatives. Reaction conditions (e.g., solvent, temperature, catalysts like piperidine) are optimized to enhance yield and stereoselectivity .

- Key Considerations : Purification via recrystallization (e.g., ethanol/water mixtures) and characterization by melting point analysis and HPLC (purity ≥95% as per industrial standards) .

Q. How is the compound characterized structurally and spectroscopically?

- Techniques :

- FT-IR : Confirms the presence of carboxylic acid (C=O stretch ~1700 cm⁻¹) and conjugated double bonds (C=C stretch ~1630 cm⁻¹).

- NMR : -NMR identifies aromatic protons (benzodioxole ring, δ 6.5–7.0 ppm) and α,β-unsaturated protons (doublet for trans-configuration, δ ~6.3–7.2 ppm). -NMR verifies the carbonyl carbon (~170 ppm) .

- Elemental Analysis : Validates molecular formula (e.g., CHClO) and purity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL for refinement and ORTEP-3 for visualization. Hydrogen bonding patterns (e.g., O–H···O interactions between carboxylic acid groups) are analyzed via graph-set notation to predict crystal packing .

- Case Study : Discrepancies in predicted vs. observed bond angles (e.g., benzodioxole ring distortion) are addressed using WinGX for symmetry checks and SHELXS for phase refinement .

Q. How do electronic effects of the benzodioxole and chloro substituents influence reactivity in Michael addition reactions?

- Analysis :

- Electron-Withdrawing Effects : The chloro group and benzodioxole ring stabilize the α,β-unsaturated system, enhancing electrophilicity for nucleophilic attack.

- Kinetic vs. Thermodynamic Control : Competing regioselectivity (1,2- vs. 1,4-addition) is studied using variable-temperature NMR and DFT calculations (e.g., Gaussian or MOE software) .

Q. What computational strategies predict the compound’s optical properties and bioavailability?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.